

# Early-Phase Clinical Trial Results for (S)-Baxdrostat: A Technical Guide

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Compound of Interest		
Compound Name:	(S)-Baxdrostat	
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**(S)-Baxdrostat**, a novel and highly selective aldosterone synthase inhibitor, has shown significant promise in early-phase clinical trials for the management of treatment-resistant hypertension. This technical guide provides an in-depth analysis of the available data, experimental protocols, and underlying mechanisms of action for researchers, scientists, and drug development professionals.

Baxdrostat is a potential first-in-class oral small molecule that targets and inhibits aldosterone synthase, the enzyme responsible for the final step of aldosterone synthesis.[1][2] By selectively blocking this enzyme, encoded by the CYP11B2 gene, baxdrostat reduces aldosterone levels without significantly affecting cortisol production, a crucial distinction from previous attempts at aldosterone synthase inhibition.[3][4] Elevated aldosterone levels are a known driver of hypertension, and this targeted approach offers a new therapeutic avenue for patients whose blood pressure remains uncontrolled despite treatment with multiple antihypertensive agents.[5][6][7]

## **Efficacy in Treatment-Resistant Hypertension**

Early-phase clinical trials have consistently demonstrated the dose-dependent antihypertensive efficacy of baxdrostat. The Phase 2 BrigHTN study, a multicenter, placebo-controlled trial, evaluated baxdrostat in patients with treatment-resistant hypertension who were already receiving at least three antihypertensive agents, including a diuretic.[8][9] The results, published in the New England Journal of Medicine, showed statistically significant reductions in







systolic blood pressure (SBP) at 12 weeks for the 1 mg and 2 mg doses compared to placebo. [8][10]

Subsequent Phase 3 trials, such as the BaxHTN and Bax24 studies, have further solidified these findings. The Bax24 trial, for instance, reported a highly clinically meaningful placeboadjusted reduction in ambulatory 24-hour average SBP of 14.0 mmHg at 12 weeks in patients with resistant hypertension.[11][12]

## **Quantitative Efficacy Data**



Trial	Dosage	Metric	Change from Baseline (Baxdros tat)	Change from Baseline (Placebo	Placebo- Adjusted Differenc e (95% CI)	P-value	Citation
BrigHTN (Phase 2)	0.5 mg	Seated SBP (mmHg)	-12.1	-9.4	Not Significa nt	-	[9][10]
1 mg	Seated SBP (mmHg)	-17.5	-9.4	-8.1 (-13.5 to -2.8)	0.003	[9][10]	
2 mg	Seated SBP (mmHg)	-20.3	-9.4	-11.0 (-16.4 to -5.5)	<0.001	[9][10]	-
Bax24 (Phase 3)	2 mg	24-hour Ambulato ry SBP (mmHg)	-	-	-14.0 (-17.2 to -10.8)	<0.0001	[11][12]
2 mg	Night- time Ambulato ry SBP (mmHg)	-	-	-13.9 (-17.5 to -10.3)	<0.0001	[12]	
2 mg	Seated SBP (mmHg)	-	-	-10.3 (-14.9 to -5.6)	<0.0001	[12]	

# **Pharmacodynamics and Safety Profile**

A key feature of baxdrostat is its high selectivity for aldosterone synthase over the cortisol-synthesizing enzyme, which share 93% sequence similarity.[8][9] Preclinical and Phase 1 studies established a 100:1 selectivity for enzyme inhibition.[8] This selectivity has been consistently demonstrated in clinical trials, with baxdrostat significantly reducing plasma







aldosterone levels in a dose-dependent manner without a meaningful impact on cortisol levels. [3][13][14]

The safety profile of baxdrostat in early-phase trials has been favorable. The most anticipated adverse effect, hyperkalemia (elevated potassium levels), has been observed but was generally mild and manageable.[9][10] In the BrigHTN trial, two patients experienced potassium levels of 6.0 mmol/L or greater, but this did not recur after withdrawal and reinitiation of the drug.[8][9] Importantly, no instances of adrenocortical insufficiency have been reported. [8][10]

## **Quantitative Safety and Pharmacodynamic Data**



Trial	Dosage	Parameter	Observation	Citation
Phase 1 (Multiple Ascending Dose)	≥1.5 mg	Plasma Aldosterone	Sustained reduction of approximately 51% to 73% on day 10.	[13][14]
All doses	Plasma Cortisol	No meaningful impact.	[13][14]	
All doses	Plasma Sodium	Mild dose- dependent decreases.	[13][14]	
All doses	Plasma Potassium	Mild dose- dependent increases.	[13][14]	_
BrigHTN (Phase 2)	All doses	Serious Adverse Events	None attributed to baxdrostat.	[8][9]
All doses	Adrenocortical Insufficiency	No instances reported.	[8][9]	
All doses	Hyperkalemia (≥6.0 mmol/L)	2 patients; did not recur on re- challenge.	[8][9]	_
BaxHTN (Phase 3)	1 mg	Discontinuation due to Hyperkalemia	0.8% of patients.	[7]
2 mg	Discontinuation due to Hyperkalemia	1.5% of patients.	[7]	
1 mg & 2 mg	Confirmed Hyperkalemia (>6 mmol/L)	1% of patients in both groups.	[7]	



### **Pharmacokinetics**

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of baxdrostat. Following oral administration, peak plasma concentrations are typically observed within 2 to 4 hours.[13][15] The drug exhibits a mean half-life of approximately 26 to 31 hours, which supports a once-daily dosing regimen.[13][14][16] Plasma levels of baxdrostat increase proportionally with ascending doses.[13][14] Furthermore, a Phase 1 study in participants with varying degrees of renal function found that renal impairment had no significant impact on the systemic exposure or clearance of baxdrostat, suggesting that dose adjustments due to renal impairment may not be necessary.[17]

**Ouantitative Pharmacokinetic Data** 

Parameter	Value	Citation
Time to Peak Plasma Concentration (Tmax)	2 - 4 hours	[13][15]
Mean Half-life (t½)	26 - 31 hours	[13][14][16]
Dose Proportionality	Plasma levels increase proportionally with ascending doses.	[13][14]
Effect of Renal Impairment	No significant impact on systemic exposure or clearance.	[17]

## **Experimental Protocols**

The early-phase clinical trials of baxdrostat have followed rigorous, well-defined protocols. Below are the generalized methodologies for the key Phase 1 and Phase 2 studies.

### **Phase 1 Multiple Ascending Dose Study**

- Study Design: Randomized, double-blind, placebo-controlled, multiple ascending dose study.
   [13][14]
- Participants: Healthy volunteers.[13][14]



• Intervention: Subjects were randomized to receive oral baxdrostat (0.5, 1.5, 2.5, or 5.0 mg) or placebo once daily for 10 days.[13][14] Participants were also placed on either a low-salt or normal-salt diet.[13][14]

#### Assessments:

- Pharmacokinetics: Blood samples were collected before and after dosing on days 1 and
   10 to characterize plasma concentrations of baxdrostat.[13][14]
- Pharmacodynamics: Blood samples were collected to measure plasma aldosterone and cortisol levels.[13][14]
- Safety: Assessed through adverse events, physical examinations, electrocardiograms,
   orthostatic vital signs, and clinical laboratory evaluations.[13][14]

### **BrigHTN (Phase 2) Study**

- Study Design: Multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial. [8][9]
- Participants: Patients with treatment-resistant hypertension, defined as having a blood pressure of 130/80 mm Hg or higher while on stable doses of at least three antihypertensive agents, including a diuretic.[8][9]
- Intervention: Patients were randomly assigned to receive baxdrostat (0.5 mg, 1 mg, or 2 mg)
   or placebo once daily for 12 weeks.[8][9]
- Primary Endpoint: The change in systolic blood pressure from baseline to week 12 in each baxdrostat group as compared with the placebo group.[8][9]

#### Assessments:

- Efficacy: Seated systolic and diastolic blood pressure measurements.
- Safety and Tolerability: Monitoring of adverse events, with a focus on hyperkalemia and adrenocortical function.

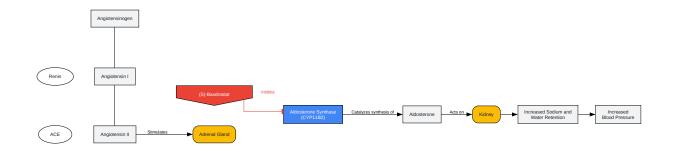


**Visualizations** 

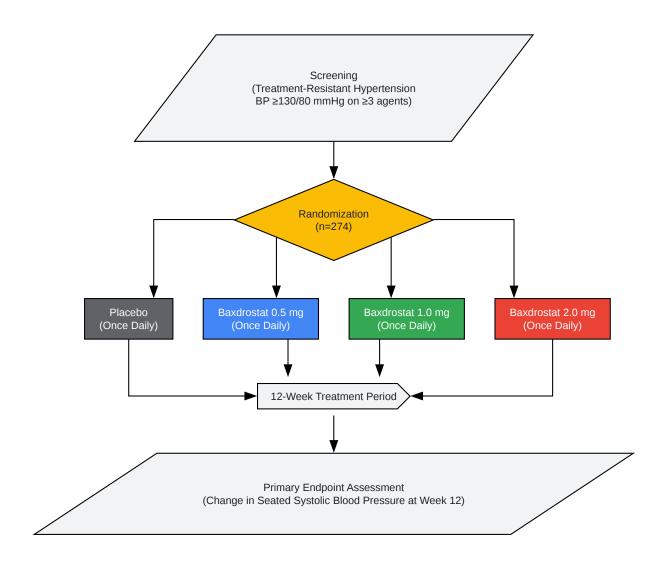
Signaling Pathway: Mechanism of Action of (S)-

**Baxdrostat** 









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